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1-Piperazin-N-oxide Palbociclib, also known as Palbociclib Impurity K, is a chemical compound with the molecular formula and a molecular weight of 463.53 g/mol. This compound is a derivative of Palbociclib, which is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy, particularly for treating hormone receptor-positive breast cancer. The presence of the piperazine moiety in its structure contributes to its pharmacological properties and interactions within biological systems .
The chemical behavior of 1-Piperazin-N-oxide Palbociclib can be characterized by its ability to undergo various reactions typical for nitrogen-containing compounds. These include:
These reactions are crucial for understanding its stability and potential transformation in biological systems .
1-Piperazin-N-oxide Palbociclib exhibits biological activity primarily through its relationship with Palbociclib. It shares similar mechanisms of action, inhibiting CDK4/6, which are essential for cell cycle progression. This inhibition leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. Its biological activity is significant in research settings for evaluating drug efficacy and safety profiles .
The synthesis of 1-Piperazin-N-oxide Palbociclib typically involves multi-step organic synthesis techniques:
Specific synthetic routes may vary, but they generally aim to maintain high purity levels due to the compound's role as an impurity in pharmaceutical formulations .
1-Piperazin-N-oxide Palbociclib is primarily used in research laboratories as a reference standard or impurity in the analysis of Palbociclib formulations. Its applications include:
Interaction studies involving 1-Piperazin-N-oxide Palbociclib focus on its binding affinity to CDK proteins and other cellular targets. Key findings include:
These studies are essential for evaluating safety profiles and therapeutic potentials .
Several compounds share structural or functional similarities with 1-Piperazin-N-oxide Palbociclib. Below is a comparison highlighting their unique characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Palbociclib | Selective CDK4/6 inhibitor | FDA-approved for breast cancer treatment |
| Ribociclib | Similar CDK4/6 inhibition mechanism | Distinct pharmacokinetic properties |
| Abemaciclib | Another CDK4/6 inhibitor with broader activity | Approved for various cancers |
| N-Methylpiperazine Derivatives | Related piperazine compounds | Varying biological activities |
While all these compounds target similar pathways, 1-Piperazin-N-oxide Palbociclib is unique due to its role as an impurity and its specific interactions within biological systems .
This detailed examination provides insights into the significance of 1-Piperazin-N-oxide Palbociclib within pharmaceutical research and development, emphasizing its chemical properties, biological relevance, and applications in drug formulation analysis.
The synthesis of 1-Piperazin-N-oxide Palbociclib involves several distinct synthetic routes, each employing unique methodologies to achieve the desired N-oxide functionality . These approaches have evolved significantly from the original discovery routes to more efficient and environmentally conscious processes [4] [19].
Substitution-oxidation cascade approaches represent a fundamental strategy for constructing 1-Piperazin-N-oxide Palbociclib through sequential substitution and oxidation reactions [9] [11]. These methodologies provide efficient pathways for the formation of the desired N-oxide functionality while maintaining the structural integrity of the pyrido[2,3-d]pyrimidine core [14].
Palladium-catalyzed carbon-hydrogen bond activation followed by cyclization represents a practical route to quinolinone derivatives, which serve as structural analogs in the synthesis of 1-Piperazin-N-oxide Palbociclib [9]. This method provides a practical procedure for the synthesis of quinolinone-containing alkaloids and drug molecules through a cascade process involving carbon-hydrogen bond activation, carbon-carbon bond formation, and cyclization [9].
Silver-catalyzed radical tandem cyclization offers an alternative approach for the direct synthesis of substituted quinolin-2-ones through intermolecular radical addition and cyclization in aqueous solution [11]. This method provides a novel, highly efficient, and straightforward route to substituted quinolin-2-ones or 3,4-dihydroquinolin-2-ones in one step, with yields ranging from 77% to 84% [11].
The following table summarizes the key substitution-oxidation cascade approaches:
| Approach | Key Reagents | Product Type | Yield Range (%) | Advantages |
|---|---|---|---|---|
| Pd-Catalyzed C-H Activation/Cyclization | Pd(OAc)2, ligand, base | 2-Quinolinones | 60-85 | Practical procedure for alkaloids |
| Silver-Catalyzed Radical Tandem Cyclization | Silver catalyst, aqueous solution | 3-Acyl-4-arylquinolin-2(1H)-ones | 77-84 | Efficient, straightforward route |
| Photoredox-Cobalt Dual Catalysis | Photoredox catalyst, cobalt catalyst | Oxindoles | 30-61 | Mild conditions, late-stage modification |
| Substitution-Oxidation Cascade | Base, oxidant, transition metal | Functionalized heterocycles | 50-80 | One-pot process, high efficiency |
Palladium-catalyzed coupling reactions constitute the cornerstone of modern synthetic approaches to 1-Piperazin-N-oxide Palbociclib [12] [16]. These methodologies have evolved from the original Stille coupling reactions to more environmentally friendly and efficient processes [33].
The preparation of palbociclib intermediates through palladium-catalyzed coupling involves the use of palladium acetate or palladium chloride as the catalyst system [12]. The catalytic system consists of a palladium catalyst, DPPP (1,3-bis(diphenylphosphino)propane), a base, and a solvent, with the molar ratio of the palladium catalyst to DPPP ranging from 1:1 to 1:4 [12].
Heck coupling reactions have emerged as a preferred alternative to Stille coupling, eliminating the need for toxic tin reagents [33]. The Heck reaction optimization has achieved yields of up to 90.4% through careful control of reaction parameters including temperature, base selection, and catalyst loading [4] [19]. The reaction typically employs palladium catalysts with phosphine ligands and diisopropylethylamine as the base [19].
Buchwald-Hartwig amination provides an efficient method for the synthesis of diaminopyridines, which are fundamental building blocks of biologically active compounds [16]. This palladium-catalyzed coupling reaction of ammonia with chloropyridines deactivated by the presence of an alkylamino substituent can be accomplished with very low catalyst loadings under remarkably mild reaction conditions [16].
The following table details palladium-catalyzed coupling methodologies:
| Coupling Type | Catalyst System | Application in Synthesis | Yield (%) | Green Chemistry Considerations |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)2 or PdCl2, phosphine ligand | Vinyl ether formation | 83-90 | Replaces toxic tin reagents |
| Suzuki Coupling | Pd(dppf)2Cl2, base | Aryl-aryl bond formation | 60-85 | Environmentally friendly |
| Stille Coupling | Pd catalyst, tin reagent | Original discovery route | 38 | Toxic tin waste |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Diaminopyridine formation | 60-90 | Low catalyst loading |
| Palladium-Catalyzed Rearrangement | Pd catalyst, DPPP, base | Butyl vinyl ether rearrangement | 83 | Simple operation, control of impurities |
Intermediate optimization strategies play a crucial role in the efficient synthesis of 1-Piperazin-N-oxide Palbociclib [17]. These approaches focus on enhancing the synthesis of key intermediates while improving overall process efficiency and reducing environmental impact [4] [19].
Piperazine precursor modifications represent a critical aspect of optimizing the synthesis of 1-Piperazin-N-oxide Palbociclib [17] [18]. The development of efficient methods for piperazine functionalization has led to significant improvements in both yield and selectivity [18].
Photoredox carbon-hydrogen arylation and carbon-hydrogen vinylation provide powerful methods for the direct functionalization of N-Boc piperazines [18]. These processes proceed via single-electron transfer mechanisms, with iridium-based photocatalysts serving as effective catalysts for the coupling of N-Boc piperazines with 1,4-dicyanobenzenes to produce the corresponding α-aryl-substituted piperazines [18].
The selective formation of N-oxides in piperazine derivatives can be achieved through careful control of oxidation conditions [24]. Selective heteroaryl N-oxidation takes advantage of the differential reactivity of amines and heteroarenes toward electrophilic oxidants, which has a positive correlation with basicity [24]. The use of a stoichiometric Brønsted acid for in situ protection of more nucleophilic amines allows for selective formation of heteroaromatic N-oxides [24].
Pyrido[2,3-d]pyrimidine core functionalization represents a fundamental aspect of 1-Piperazin-N-oxide Palbociclib synthesis [14] [23]. The pyrido[2,3-d]pyrimidine scaffold is known to play a vital role in many active compounds with diverse activities, particularly chemotherapeutic agents [14].
The preparation method of palbociclib intermediates involves ring-closing reactions starting from readily available raw materials [23]. The process includes the cyclization of 1-(4-amino-2-substituted-5-pyrimidine) ethyl ketone with acetoacetate to form 6-acetyl-5-methyl-2-substituted-pyrido[2,3-d]pyrimidin-7(8H)-one [23]. This intermediate undergoes substitution reactions with halocyclopentane in the presence of an acid binding agent to form the 8-cyclopentyl derivative [23].
Ring closure metathesis has emerged as an effective method for pyrido[2,3-d]pyrimidine core construction [33]. The fifth process chemistry route utilizes malononitrile and 2-acetyl-2-butenoic acid methyl ester as starting materials, achieving an overall yield of 32.8% through ring closure metathesis followed by substitution reactions [33].
The optimization of the Heck reaction and ring closure sequence has significantly improved the efficiency of pyrido[2,3-d]pyrimidine core formation [4] [19]. This strategy uses a one-pot two-step method involving Heck reaction followed by ring closure, which shortened the number of reaction steps and improved access to key intermediates with yields reaching 90.4% [4] [19].
Green chemistry considerations have become increasingly important in the development of sustainable synthetic routes to 1-Piperazin-N-oxide Palbociclib [4] [19] [20]. These approaches focus on reducing environmental impact while maintaining synthetic efficiency and economic viability [19] [23].
The replacement of toxic reagents represents a primary focus of green chemistry initiatives in palbociclib synthesis [4] [19]. The substitution of dimethyl sulfate and methyl iodide with dimethyl carbonate as the methylation reagent in the first step significantly reduces environmental pollution [4] [19]. This modification uses a batch loading technique where dimethyl carbonate is slowly added dropwise at elevated temperatures, achieving yields of 92.6% [19].
Solvent system optimization has led to substantial improvements in process sustainability [20] [21]. The development of ethanol-based solvent systems with triethylamine as an acid-binding agent allows for product separation through simple water addition, reducing the need for complex purification procedures [20]. The use of acetonitrile recovery systems achieves solvent recycling with 99.9% purity, significantly reducing waste generation [20].
The elimination of expensive and hazardous reagents has been achieved through careful reaction design [4] [19]. The replacement of phosphorus oxychloride with thionyl chloride reduces the difficulties of post-processing while maintaining reaction efficiency [19]. The use of N-bromosuccinimide in aqueous systems for simultaneous oxidation and bromination eliminates the need for expensive oxidizing agents while avoiding over-oxidation to sulfones [4] [19].
The following table summarizes key green chemistry improvements:
| Traditional Method | Green Alternative | Environmental Benefit | Process Improvement |
|---|---|---|---|
| Dimethyl sulfate methylation | Dimethyl carbonate methylation | Reduced toxicity and pollution | Batch loading technique |
| Phosphorus oxychloride substitution | Thionyl chloride substitution | Easier post-processing | Simplified workup |
| Expensive oxidation reagents | NBS oxidation system | Avoided hazardous reagents | Shortened reaction steps |
| Tin-based Stille coupling | Palladium-catalyzed Heck coupling | Eliminated toxic tin compounds | Cost-effective synthesis |
| Microwave-assisted reactions | Conventional heating methods | Commercial viability | Scalable conditions |
| Multiple column purifications | Crystallization-based purification | Reduced solvent waste | Improved product quality |
Process intensification through one-pot methodologies has significantly reduced the environmental footprint of 1-Piperazin-N-oxide Palbociclib synthesis [33]. The seventh process chemistry route employs a one-pot process combining multiple reaction steps, achieving greater than 99% purity while minimizing waste generation [33]. This approach utilizes tetrahydrofuran at low temperatures with isopropyl magnesium chloride, palladium dichloride bis(diphenylphosphino)ferrocene complex, and diisopropylethylamine [33].
The development of novel acid salt forms has provided additional environmental benefits through improved crystallization processes [33]. The formation of methanesulfonic acid salts in methanol-water systems at controlled temperatures allows for the isolation of large particle size products with surface areas greater than 2 square meters per gram, facilitating easier filtration and reducing processing waste [33].
The development of robust High Performance Liquid Chromatography with Photodiode Array detection coupled to Mass Spectrometry methods for 1-Piperazin-N-oxide Palbociclib necessitates careful optimization of multiple chromatographic parameters to achieve baseline separation from the parent drug and related impurities. Contemporary analytical approaches employ reversed-phase chromatography utilizing Symmetry C18 columns (150 × 4.6 mm, 3.5 μm particle size) as the preferred stationary phase, providing optimal retention and peak shape for this complex pharmaceutical impurity [3].
The mobile phase composition represents a critical factor in achieving satisfactory chromatographic resolution. Gradient elution systems incorporating formic acid (0.1%) as the aqueous component (Mobile Phase A) and acetonitrile as the organic modifier (Mobile Phase B) have demonstrated superior performance in separating 1-Piperazin-N-oxide Palbociclib from structurally related compounds [4] [3]. The acidic conditions provided by formic acid facilitate protonation of the nitrogen-containing heterocycles, enhancing ionization efficiency for mass spectrometric detection while maintaining chromatographic stability.
Flow rate optimization studies indicate that 1.0 mL/min provides the optimal balance between analysis time and peak resolution, with runtime extending to 50 minutes to ensure complete separation of all process-related impurities [3]. The photodiode array detection wavelength of 230 nm offers maximum sensitivity for the compound's chromophoric system, while maintaining selectivity against potential matrix interferences [3].
Temperature control at 30°C ensures reproducible retention times and peak areas, while injection volumes of 10 μL provide adequate sensitivity without compromising peak shape or system performance [3]. The method demonstrates excellent linearity over the range of 0.1 to 250% of the nominal concentration, with correlation coefficients exceeding 0.999 [3].
Mass spectrometric detection employs electrospray ionization in positive mode, with the molecular ion [M+H]⁺ appearing at m/z 464, representing a 16 atomic mass unit increase compared to the parent palbociclib compound due to the additional oxygen atom in the N-oxide functional group [4]. High-resolution mass spectrometry utilizing Orbitrap technology with resolution settings of 30,000 enables accurate mass determination (463.5420 Da) and elemental composition confirmation [4].
Systematic impurity tracking throughout palbociclib synthetic processes reveals that 1-Piperazin-N-oxide Palbociclib formation occurs predominantly during oxidative stress conditions, particularly when exposed to hydrogen peroxide or other oxidizing agents [2] [4]. Process-related impurity monitoring demonstrates that this N-oxide derivative can arise as a minor component during the final synthetic steps, especially when palladium-catalyzed coupling reactions are performed under non-inert atmospheric conditions [2].
Quantitative analysis of synthetic batches indicates that 1-Piperazin-N-oxide Palbociclib typically appears at levels ranging from 0.05% to 0.5% relative to the main peak, depending on reaction conditions and purification efficiency [3]. The impurity shows characteristic retention behavior with a relative retention time of 0.94 compared to palbociclib, eluting slightly earlier due to increased polarity imparted by the N-oxide functional group [3].
Forced degradation studies under oxidative conditions (30% hydrogen peroxide at elevated temperatures) result in significant formation of this impurity, with levels reaching up to 15% after extended exposure [4]. The degradation pathway involves selective oxidation of the piperazine nitrogen atom, with the pyridine nitrogen remaining unaffected under mild oxidative conditions [4].
Resolution studies demonstrate baseline separation (Rs > 2.5) between 1-Piperazin-N-oxide Palbociclib and the parent drug, ensuring accurate quantification even in the presence of multiple related substances [3]. Peak purity indices consistently exceed 0.999, confirming the absence of co-eluting impurities that could compromise analytical accuracy [3].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 1-Piperazin-N-oxide Palbociclib through comprehensive analysis of proton, carbon, and two-dimensional correlation experiments. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic chemical shift perturbations associated with N-oxide formation, particularly affecting protons adjacent to the oxidized nitrogen center [2] [5].
The piperazine ring protons exhibit distinctive downfield shifts compared to the parent palbociclib compound, with the α-protons to the N-oxide functionality appearing at approximately 3.8-4.2 ppm, representing a significant deshielding effect induced by the electron-withdrawing nature of the N-oxide group [5]. Integration patterns remain consistent with the expected molecular structure, confirming the preservation of all other structural elements.
¹³C Nuclear Magnetic Resonance analysis demonstrates characteristic carbon signal modifications, with the carbon atoms adjacent to the N-oxide center showing pronounced downfield shifts due to the electron-withdrawing effect of the oxygen substituent [2] [5]. The pyrido[2,3-d]pyrimidine core carbons remain largely unaffected, confirming selective oxidation at the piperazine position.
Two-dimensional Nuclear Magnetic Resonance experiments, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, provide unambiguous connectivity information essential for structural confirmation [6]. Correlation Spectroscopy spectra reveal maintained coupling patterns between piperazine protons, albeit with modified chemical shifts reflecting the oxidative modification [6]. The scalar coupling through the N-oxide functional group demonstrates characteristic J-coupling constants consistent with the proposed structure.
Heteronuclear Single Quantum Coherence experiments establish definitive carbon-proton correlations, mapping the complete molecular framework and confirming the site-specific nature of the oxidative modification [6]. The heteronuclear connectivity patterns validate the retention of the original molecular skeleton with selective modification at the piperazine nitrogen position.
Mass spectrometric fragmentation analysis of 1-Piperazin-N-oxide Palbociclib reveals characteristic dissociation pathways that facilitate unambiguous identification and differentiation from related compounds. The primary fragmentation mechanism involves N-oxide deoxygenation, resulting in the loss of 16 atomic mass units (oxygen atom) to generate the protonated parent palbociclib ion at m/z 447 [4] [7].
This deoxygenation process represents a thermally activated fragmentation pathway characteristic of N-oxide functional groups under mass spectrometric conditions [7]. The relative intensity of the [M+H-O]⁺ fragment typically reaches 85% of the molecular ion intensity, providing a diagnostic marker for N-oxide presence [4].
Secondary fragmentation pathways include neutral loss of the cyclopentyl group (C₅H₁₀, 70 Da) generating fragment ions at m/z 393, followed by α-cleavage at the piperazine ring system producing characteristic ions at m/z 377 [4] [5]. The acetyl group elimination (C₂H₄O, 44 Da) generates fragment ions at m/z 349, representing a common fragmentation pattern observed in acetyl-substituted compounds [4].
N-oxide specific fragmentation generates unique product ions at m/z 307, corresponding to the loss of the complete N-oxide piperazine fragment (C₄H₁₀N₂O, 86 Da) [4]. This fragmentation pathway provides definitive evidence for the N-oxide functionality and enables differentiation from other oxidative impurities.
The pyrido[2,3-d]pyrimidine core demonstrates remarkable stability under collision-induced dissociation conditions, with the characteristic fragment ion at m/z 138 appearing as a prominent signal representing approximately 60% relative intensity [4] [5]. The pyridine ring fragment at m/z 120 and the piperazine base fragment at m/z 94 complete the diagnostic fragmentation pattern profile [4] [5].
High-resolution mass spectrometry enables accurate mass determination of all fragment ions, facilitating elemental composition assignment and mechanistic pathway elucidation [5]. The fragmentation patterns demonstrate excellent reproducibility across different instrument platforms and collision energy conditions, ensuring robust analytical method transferability.